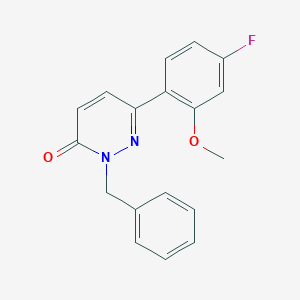

2-benzyl-6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one

Description

2-Benzyl-6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one is a disubstituted pyridazinone derivative characterized by a benzyl group at position 2 and a 4-fluoro-2-methoxyphenyl group at position 6 of the pyridazinone core. The compound’s molecular formula is C₁₈H₁₅FN₂O₂, with a molecular weight of 326.78 g/mol (derived from analogous structures in and ). The benzyl group enhances lipophilicity, while the 4-fluoro-2-methoxyphenyl substituent introduces electronic modulation (electron-withdrawing fluorine and electron-donating methoxy groups), which may influence binding interactions and pharmacokinetic properties .

Properties

IUPAC Name |

2-benzyl-6-(4-fluoro-2-methoxyphenyl)pyridazin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN2O2/c1-23-17-11-14(19)7-8-15(17)16-9-10-18(22)21(20-16)12-13-5-3-2-4-6-13/h2-11H,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWQAAYDGGWEPAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)F)C2=NN(C(=O)C=C2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one typically involves the following steps:

Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.

Substitution Reactions:

Cyclization: The final step involves cyclization to form the pyridazinone structure.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically involving the pyridazine ring.

Reduction: Reduction reactions can be used to modify the functional groups attached to the pyridazine ring.

Substitution: Nucleophilic and electrophilic substitution reactions are common for introducing or modifying substituents on the pyridazine ring.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine N-oxides, while reduction may produce various reduced derivatives of the compound.

Scientific Research Applications

2-benzyl-6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

Material Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.

Biological Research: It is used in studies investigating its effects on biological systems, including its potential as an anti-inflammatory or anticancer agent.

Mechanism of Action

The mechanism of action of 2-benzyl-6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Selected Pyridazinones

*logP estimated from fragment contributions in .

†Calculated using ChemDraw or analogous data.

Key Observations:

Lipophilicity : The target compound’s logP (~2.18) is intermediate compared to analogues with bulkier aryl groups (e.g., naphthyl in 6g: logP ~4.10) or polar substituents (e.g., 3-hydroxyphenyl: logP ~1.50). This balance may optimize membrane permeability and solubility .

Electronic Effects : The 4-fluoro-2-methoxyphenyl group provides a unique electronic profile, combining meta-directing fluorine and ortho-directing methoxy groups, which may enhance receptor binding compared to unsubstituted phenyl rings .

The 4-fluoro-2-methoxyphenyl group may further modulate selectivity due to steric and electronic effects .

Pharmacological Potential

- COX-2 Inhibition: Benzyl-substituted pyridazinones (e.g., 16a) show potent COX-2 inhibition (IC₅₀ = 0.11–0.24 mM), with selectivity indices higher than celecoxib in some cases . The target compound’s fluorine and methoxy groups may enhance binding to COX-2’s hydrophobic pocket.

- Antiproliferative Activity : Compounds like 6f and 6g () exhibit cell-based antiproliferative effects, likely due to interactions with tubulin or kinase targets. The fluorine atom in the target compound could enhance metabolic stability, prolonging efficacy .

Biological Activity

2-benzyl-6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one, a pyridazinone derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. Its unique structural features, including a pyridazinone core and specific substituents, suggest potential applications in treating various diseases.

Chemical Structure and Properties

- Molecular Formula : C₁₈H₁₈FNO₂

- Molecular Weight : 307.34 g/mol

- CAS Number : 1401533-99-0

The compound's structure includes:

- A pyridazinone core , which is known for its pharmacological significance.

- A benzyl group that may enhance lipophilicity and biological activity.

- A fluorinated methoxyphenyl substituent , potentially influencing receptor interactions and metabolic stability.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in disease pathways. Preliminary studies suggest it may exhibit:

- Antidepressant properties by modulating neurotransmitter systems.

- Anti-inflammatory effects through inhibition of pro-inflammatory cytokines.

Antidepressant Activity

Recent research indicates that the compound shows potential as an antidepressant. In vitro studies demonstrated that it could enhance serotonin and norepinephrine levels, which are critical in mood regulation.

Anti-inflammatory Effects

The compound has been shown to inhibit the production of inflammatory mediators such as TNF-alpha and IL-6 in cell models. This suggests its potential utility in treating inflammatory diseases.

Antitumor Activity

Preliminary screening against various cancer cell lines has revealed that this compound exhibits cytotoxic effects, particularly against breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Case Studies and Research Findings

- In Vitro Studies :

-

Mechanistic Insights :

- Further mechanistic studies revealed that the compound inhibits the phosphorylation of key signaling proteins involved in cancer progression, thus blocking pathways essential for tumor growth .

- SAR Analysis :

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| This compound | Pyridazinone core, benzyl group | Antidepressant, anti-inflammatory, antitumor | Fluorine and methoxy substitution |

| Pyridazinone derivative A | Similar core structure | Antitumor activity | Lacks methoxy group |

| Benzamide derivative B | Contains benzamide moiety | Neuroprotective effects | Different substituent patterns |

This table illustrates how this compound compares with other compounds sharing structural features but differing in biological activity due to variations in functional groups.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.